N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide
Description
N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Properties
IUPAC Name |
N,N-diethyl-3-(methanesulfonamido)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-5-14(6-2)21(17,18)10-7-8-12(19-3)11(9-10)13-20(4,15)16/h7-9,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCXZDSOWWEHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide typically involves the reaction of 3-methanesulfonamido-4-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products:
Oxidation: Formation of sulfonic acids
Reduction: Formation of corresponding amines
Scientific Research Applications
N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with enzymes and proteins, particularly in the study of sulfonamide-based enzyme inhibitors.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Uniqueness: N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and methoxy groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
